molecular formula C11H17N3O B14901814 n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide

n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide

Cat. No.: B14901814
M. Wt: 207.27 g/mol
InChI Key: IIZWOOTUTJDIKP-UHFFFAOYSA-N
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Description

N-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide is a small-molecule compound featuring an acetamide backbone substituted with an isopropyl group and a 3-methylpyridin-4-ylamino moiety. The compound’s core structure enables versatility in drug design, with modifications to its pyridine or acetamide groups influencing solubility, bioavailability, and target affinity .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-[(3-methylpyridin-4-yl)amino]-N-propan-2-ylacetamide

InChI

InChI=1S/C11H17N3O/c1-8(2)14-11(15)7-13-10-4-5-12-6-9(10)3/h4-6,8H,7H2,1-3H3,(H,12,13)(H,14,15)

InChI Key

IIZWOOTUTJDIKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NCC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide typically involves the reaction of 3-methylpyridin-4-ylamine with isopropyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

The compound’s analogs share the N-isopropyl acetamide scaffold but differ in substituents on aromatic or heterocyclic systems. Key examples include:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Applications/Features Reference Yield
N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide Pyrimidine with 4-methylpiperazine and pyridine Not explicitly stated Kinase inhibition (inferred from synthesis) 39%
2-(3-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Indazole-pyrimidine hybrid 515 (M+H)+ Kinase-targeted therapies (e.g., ROCK2 inhibition) 65%
Betaxolol–ADTOH (Compound 2b) Betaxolol (β-blocker) linked to ADTOH moiety Not explicitly stated Dual-action antiglaucoma agent 37.5%
Flufenacet Trifluoromethyl-thiadiazole substituent Not explicitly stated Herbicide (ISO-certified) N/A

Key Observations:

  • Pyrimidine and Indazole Derivatives: Compounds with pyrimidine or indazole substituents (e.g., Examples 53, 121 in EP 2 903 618 B1) are frequently synthesized via Suzuki-Miyaura couplings, indicating their role in kinase inhibition . The addition of 4-methylpiperazine (Example 69) enhances solubility and target affinity .
  • Hybrid Molecules: Betaxolol–ADTOH demonstrates how the acetamide core can integrate with established pharmacophores (e.g., β-blockers) for multifunctional activity .
  • Agricultural Applications: Flufenacet’s trifluoromethyl-thiadiazole group highlights the structural flexibility of N-isopropyl acetamide derivatives for non-pharmaceutical uses, albeit with distinct toxicity profiles (e.g., Skin Sens. 1 and Aquatic Chronic 1 hazards) .

Physicochemical and Toxicological Profiles

  • Molecular Weight and Polarity: Derivatives range from 417 g/mol (Example 53) to 515 g/mol (Example 121), with polar substituents (e.g., piperazine, hydroxyl groups) improving aqueous solubility .
  • Toxicity: Flufenacet’s classification (Skin Sens. 1, STOT RE 2) underscores the need for rigorous safety profiling in agrochemical vs. pharmaceutical contexts .

Q & A

Q. What are the recommended synthetic routes for N-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between pyridine derivatives and acetamide precursors. For example:

  • Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling (for pyridine-amino linkages) under inert atmospheres (e.g., N₂) using catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ .
  • Solvent systems such as dioxane/water mixtures (4:1 v/v) at 90–100°C for 12–24 hours are common .
  • Purification: Column chromatography (silica gel, eluents like PE:EtOAc) or recrystallization improves purity (>95%). Analytical HPLC with C18 columns and UV detection (λ = 254 nm) validates purity .

Q. Key Parameters

StepConditionsYieldPurity
CouplingPd(PPh₃)₄, dioxane/H₂O, 100°C36–49%>90%
PurificationPE:EtOAc (1:1)>95%

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C): Assign peaks for pyridine (δ 8.2–8.5 ppm), isopropyl (δ 1.2–1.4 ppm), and acetamide (δ 2.1–2.3 ppm) .
    • X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL-2018) to resolve bond angles and torsional strain .
  • Physicochemical Properties :
    • LogP : Calculate via HPLC retention times or software (e.g., ACD/Labs).
    • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Toxicity Data : Classified under Skin Sens. 1 (H317) and STOT RE 2 (H373) based on structural analogs like flufenacet .
  • Mitigation :
    • Use PPE (nitrile gloves, lab coats) in fume hoods.
    • Store at 4°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can computational models predict this compound’s pharmacodynamic profile?

Methodological Answer:

  • 3D QSAR/Pharmacophore Modeling :
    • Generate hypotheses using software like Schrodinger’s Phase. Map hydrogen bond acceptors (pyridine N), donors (amide NH), and aromatic residues .
    • Validate models with docking studies (e.g., AutoDock Vina) against targets like adenosine receptors (A2aR) .
  • Key Features :
    • Hydrogen bonds : Pyridine N (acceptor), acetamide NH (donor).
    • Aromatic stacking : 3-methylpyridin-4-yl group .

Q. How can isotopic labeling (e.g., ¹⁴C) aid metabolic pathway studies?

Methodological Answer:

  • Synthesis of ¹⁴C-Labeled Analogs :
    • Introduce ¹⁴C at the pyridine ring via reductive amination with ¹⁴C-formaldehyde or at the acetamide via ¹⁴C-acetic anhydride .
    • Purify using preparative TLC (silica, CH₂Cl₂:MeOH 9:1) .
  • Metabolic Tracing :
    • Use LC-MS/MS to detect ¹⁴C-labeled metabolites in hepatocyte assays .

Q. Example Data

Isotope PositionRadiochemical YieldSpecific Activity
Pyridine ring39%2,049.80 MBq·mmol⁻¹
Acetamide14%2,042.40 MBq·mmol⁻¹

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Fragment-Based Screening :
    • Test truncated analogs (e.g., pyridine-only or acetamide-only fragments) to isolate pharmacophoric contributions .
  • Data Reconciliation :
    • Use multivariate analysis (e.g., PCA) to account for variables like steric hindrance (3-methyl group) or solvent polarity effects .
  • Case Study :
    • Pyridin-3-ylmethyl analogs showed 10x higher A2aR affinity than 4-yl derivatives due to better π-π stacking .

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